N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the benzyl, ethyl, and formyl groups through various organic reactions such as alkylation and formylation.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-2-(3-hydroxy-1H-indol-1-yl)acetamide
- N-benzyl-N-ethyl-2-(3-methoxy-1H-indol-1-yl)acetamide
- N-benzyl-N-ethyl-2-(3-nitro-1H-indol-1-yl)acetamide
Uniqueness
N-benzyl-N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H20N2O2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-(3-formylindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-2-21(12-16-8-4-3-5-9-16)20(24)14-22-13-17(15-23)18-10-6-7-11-19(18)22/h3-11,13,15H,2,12,14H2,1H3 |
InChI Key |
JGEGYSXCIJJOHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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